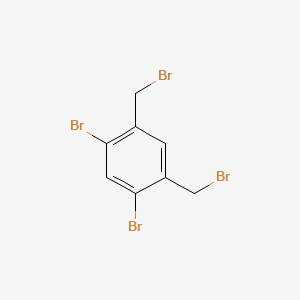
1,5-Dibromo-2,4-bis(bromomethyl)benzene
Übersicht
Beschreibung
1,5-Dibromo-2,4-bis(bromomethyl)benzene: is an organic compound with the molecular formula C8H6Br4 and a molecular weight of 421.753 g/mol . This compound is characterized by the presence of four bromine atoms attached to a benzene ring, making it a highly brominated aromatic compound. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Wirkmechanismus
Mode of Action
Brominated compounds are generally known for their ability to participate in electrophilic aromatic substitution reactions . They can form covalent bonds with biological molecules, potentially altering their function.
Action Environment
The action, efficacy, and stability of 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
1,5-Dibromo-2,4-bis(bromomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in halogenation reactions, where it can act as a halogen donor. It also interacts with enzymes involved in oxidative stress responses, potentially inhibiting or modifying their activity. The nature of these interactions often involves covalent bonding with active sites of enzymes, leading to changes in their catalytic properties .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to biomolecules, including proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes involved in DNA repair, leading to increased DNA damage and altered gene expression. The compound’s ability to form covalent bonds with biomolecules is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Additionally, long-term exposure to the compound can result in cumulative effects on cells, including persistent oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Toxicity studies have also highlighted the potential adverse effects of high doses of this compound, including organ damage and impaired physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with binding proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The subcellular distribution of this compound can also affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be synthesized through the bromination of 2,4-bis(bromomethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium hydroxide (NaOH), and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Less brominated or non-brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2,4-bis(bromomethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy.
Biological Studies: It is employed in the study of brominated organic compounds’ effects on biological systems, including their potential use as antimicrobial agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar in structure but with different bromine atom positions, leading to distinct chemical properties and reactivity.
1,2-Dibromo-4,5-bis(bromomethyl)benzene: Another isomer with different bromine atom positions, affecting its chemical behavior.
Uniqueness: 1,5-Dibromo-2,4-bis(bromomethyl)benzene is unique due to its specific bromine atom arrangement, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Eigenschaften
IUPAC Name |
1,5-dibromo-2,4-bis(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNPUSPGNRCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Br)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


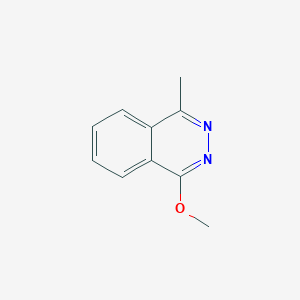
![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)
![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)
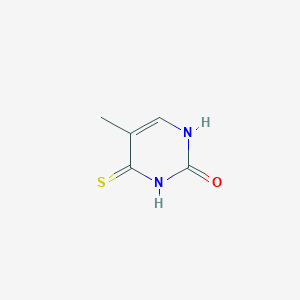
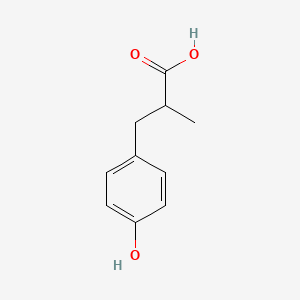
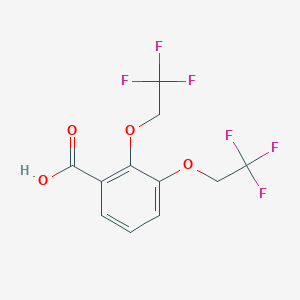
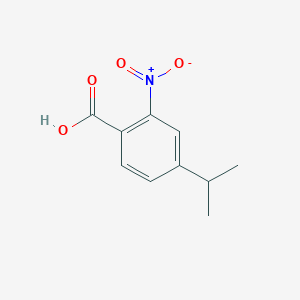
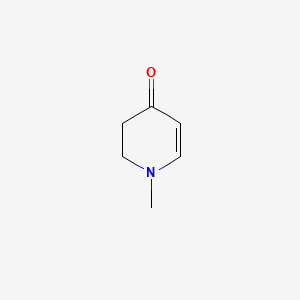
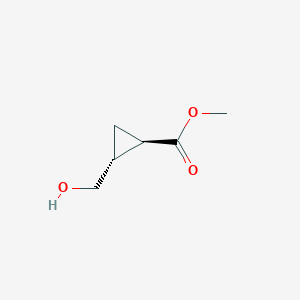

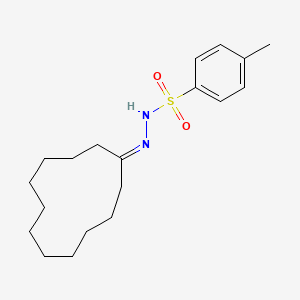
![N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B3131533.png)
![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

